3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride
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Overview
Description
3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride is a fluorinated organic compound with the molecular formula C₄H₆F₅N·HCl. It is a derivative of butanamine, where five hydrogen atoms are replaced by fluorine atoms, and it is combined with hydrochloride to form a salt. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride typically involves the fluorination of butanamine derivatives. One common method includes the reaction of butanamine with fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction Reactions: It can be reduced to form fluorinated hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution: Fluorinated amides or esters.
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Fluorinated alkanes.
Scientific Research Applications
3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4-Tetrafluorobutan-1-amine
- 3,3,4,4,4-Pentafluorobutan-1-ol
- 3,3,4,4,4-Pentafluorobutan-1-thiol
Uniqueness
3,3,4,4,4-Pentafluorobutan-1-amine;hydrochloride is unique due to the presence of five fluorine atoms, which impart distinct chemical properties such as increased electronegativity and steric hindrance. These properties can significantly influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3,3,4,4,4-pentafluorobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F5N.ClH/c5-3(6,1-2-10)4(7,8)9;/h1-2,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYZYINMWSFIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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